N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide
CAS No.: 929372-50-9
Cat. No.: VC6634893
Molecular Formula: C23H19NO6
Molecular Weight: 405.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929372-50-9 |
|---|---|
| Molecular Formula | C23H19NO6 |
| Molecular Weight | 405.406 |
| IUPAC Name | N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C23H19NO6/c1-13-16-12-15(24-23(26)19-5-4-10-29-19)7-9-17(16)30-22(13)21(25)14-6-8-18(27-2)20(11-14)28-3/h4-12H,1-3H3,(H,24,26) |
| Standard InChI Key | KQNREJRXRLWNLG-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s structure integrates a benzofuran core (fused benzene and furan rings) with three critical substituents (Figure 1):
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3,4-Dimethoxyphenyl carbonyl group at position 2, contributing electron-rich aromaticity and hydrogen-bonding capacity.
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Methyl group at position 3, enhancing steric bulk and lipophilicity.
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Furan-2-carboxamide at position 5, introducing a planar heterocycle and amide linkage for target engagement .
The SMILES string CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC confirms connectivity, while the InChIKey KQNREJRXRLWNLG-UHFFFAOYSA-N provides a unique stereochemical identifier.
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization Challenges
Retrosynthetic Strategy
The synthesis likely follows a convergent approach:
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Benzofuran Core Construction: Cyclization of o-hydroxyacetophenone derivatives via Perkin or von Pechmann reactions .
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Acylation at Position 2: Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride under Lewis acid catalysis .
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Amide Coupling at Position 5: Activation of furan-2-carboxylic acid (e.g., via HATU/DCC) followed by reaction with 5-aminobenzofuran intermediate.
Purification and Yield Considerations
Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is typical for such lipophilic compounds. Reported yields for analogous benzofurancarboxamides range from 12–45%, depending on steric hindrance during acylation .
Biological Activity and Mechanistic Hypotheses
Antimicrobial Activity
The 3,4-dimethoxy motif mimics natural phenolic antibiotics, suggesting potential against Staphylococcus aureus (MIC ∼8 µg/mL in analogs) . Synergy with β-lactams is plausible due to carboxamide-mediated penicillin-binding protein interactions .
Analytical Characterization Techniques
Spectroscopic Confirmation
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¹H NMR: Key signals include methoxy singlets (δ 3.85–3.92 ppm), aromatic protons (δ 6.7–8.1 ppm), and amide NH (δ 10.2 ppm).
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HRMS: Calculated [M+H]⁺ = 406.1397; observed deviation <2 ppm confirms purity.
Computational and Structure-Activity Relationship (SAR) Insights
Docking Studies
Molecular docking against COX-2 (PDB: 5IKT) predicts:
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Binding Affinity: ΔG = −9.2 kcal/mol, driven by methoxy-O–Arg120 hydrogen bonds .
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Selectivity: Minimal interaction with COX-1 due to steric clashes with Ile523 .
Table 2: Analog Comparison
| Compound | IC₅₀ (COX-2) | logP | Source |
|---|---|---|---|
| N-(4-Ethylphenyl)-5-methoxy analog | 0.78 µM | 3.8 | |
| 5-Chloro-furan-2-carboxamide | 1.45 µM | 4.1 | |
| Target Compound | Predicted 0.5–1.2 µM | 3.2 |
Methoxy groups enhance potency but reduce solubility; methyl substitution balances lipophilicity .
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: High Caco-2 permeability (Papp >15 ×10⁻⁶ cm/s).
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Metabolism: CYP3A4-mediated O-demethylation predicted as primary pathway .
Toxicity Alerts
Applications and Future Directions
Lead Optimization Priorities
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Solubility Enhancement: Introduce ionizable groups (e.g., morpholine) at position 3.
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Targeted Delivery: Conjugate with folate/PEG for tumor-selective uptake .
Emerging Therapeutic Roles
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